Boronic acid, [4-(2-ethoxyethyl)phenyl]-
Description
Significance of Arylboronic Acids in Modern Organic Chemistry
Arylboronic acids are of paramount importance in modern organic chemistry primarily due to their role as key coupling partners in the Suzuki-Miyaura cross-coupling reaction. fujifilm.comlibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a powerful method for synthesizing biaryls, a common motif in pharmaceuticals and functional materials. chemspider.comnih.gov The reaction is lauded for its mild conditions, high functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts. libretexts.orgnih.gov
Beyond the Suzuki-Miyaura reaction, the utility of arylboronic acids has expanded significantly. They can serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage, enabling novel carbon-carbon bond formations. chemimpex.com Furthermore, they participate in a variety of other transformations, including C-N and C-O bond-forming reactions, making them versatile building blocks for a wide range of organic molecules. wikipedia.org Their ability to form reversible covalent bonds with diols is another key feature, which has been exploited in the development of sensors, particularly for carbohydrates, and in drug delivery systems. mdpi.comgeorganics.sk The stability of arylboronic acids in aqueous and protic media further enhances their appeal in synthetic applications. researchgate.net
Overview of Phenylboronic Acid Derivatives in Academic Research
Phenylboronic acid and its derivatives are a cornerstone of academic and industrial research, finding applications in medicinal chemistry, materials science, and chemical biology. mdpi.comorgsyn.org In medicinal chemistry, the boronic acid moiety has been incorporated into several FDA-approved drugs. nih.govmdpi.comresearchgate.net For instance, Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy. nih.gov The ability of phenylboronic acids to interact with the active sites of enzymes has led to their investigation as inhibitors for various therapeutic targets. mdpi.com
In materials science, phenylboronic acid derivatives are utilized in the design of sensors and stimuli-responsive materials. chemimpex.com Their capacity to bind with sialic acid, which is often overexpressed on the surface of cancer cells, has been leveraged for targeted drug and gene delivery using decorated nanoparticles. orgsyn.org The reversible nature of the boronate ester linkage formed with diols allows for the creation of self-healing hydrogels and materials that respond to changes in pH or the presence of reactive oxygen species.
The general synthetic routes to phenylboronic acids are well-established, with one of the most common methods involving the reaction of a phenyl-Grignard reagent with a borate (B1201080) ester, followed by hydrolysis. wikipedia.orggeorganics.skchemicalbook.com Other methods include the reaction of phenyllithium (B1222949) with borate esters and transition metal-catalyzed borylation of aryl halides or triflates. wikipedia.orgchemicalbook.com A newer method involves the decarboxylative borylation of carboxylic acids using nickel catalysts. drugdiscoverytrends.com
Research Trajectories for [4-(2-ethoxyethyl)phenyl]boronic acid and Related Conjugates
Direct and extensive research on [4-(2-ethoxyethyl)phenyl]boronic acid is not widely documented in publicly available literature. However, based on the known reactivity and applications of its structural analogs and the functional groups it possesses, several promising research trajectories can be envisioned.
A very close structural isomer, [4-(1-ethoxyethyl)phenyl]boronic acid , is recognized as a versatile building block in organic synthesis and medicinal chemistry. chemimpex.com It is particularly noted for its utility in Suzuki-Miyaura cross-coupling reactions to create complex organic molecules. chemimpex.com Its applications extend to the development of pharmaceuticals and agrochemicals, where its unique structure can offer enhanced reactivity and selectivity. chemimpex.com It is also employed in the creation of biologically active compounds and has potential uses in sensor development and materials science due to the interactive nature of the boron functionality. chemimpex.com
Given these applications for a closely related isomer, it is reasonable to project similar research avenues for [4-(2-ethoxyethyl)phenyl]boronic acid . The key structural feature of this compound is the ethoxyethyl group at the para position of the phenylboronic acid. This substituent can influence the electronic properties and solubility of the molecule, which in turn can affect its reactivity in cross-coupling reactions and its interactions in biological systems.
Potential Research Directions:
Synthesis and Optimization: While general methods for synthesizing phenylboronic acids are known, specific protocols for the efficient and high-yield synthesis of [4-(2-ethoxyethyl)phenyl]boronic acid would be a valuable area of investigation. This could involve the lithiation or Grignard formation from 1-(2-bromoethoxy)-4-ethylbenzene (B3329384) followed by reaction with a borate ester.
Medicinal Chemistry: The ethoxyethyl group could serve as a key interaction motif in the design of new therapeutic agents. Research could focus on synthesizing libraries of compounds derived from [4-(2-ethoxyethyl)phenyl]boronic acid via Suzuki-Miyaura coupling and screening them for activity against various biological targets, such as kinases or proteases. The ether linkage may also influence the pharmacokinetic properties of potential drug candidates.
Materials Science: The presence of the flexible ethoxyethyl chain could be exploited in the design of novel polymers and materials. For instance, it could be incorporated into liquid crystals or be used to tune the properties of self-healing hydrogels. The boronic acid moiety would allow for cross-linking with diol-containing polymers.
Sensor Technology: The boronic acid's ability to bind with diols could be utilized to develop sensors for biologically relevant molecules. The ethoxyethyl group could modulate the sensor's solubility and binding affinity in aqueous environments.
The following table summarizes the properties of the closely related compound, [4-(1-ethoxyethyl)phenyl]boronic acid, which can serve as a reference for future studies on [4-(2-ethoxyethyl)phenyl]boronic acid.
| Property | Value |
| Molecular Formula | C10H15BO3 |
| Molecular Weight | 194.04 g/mol |
| Appearance | White powder |
| Purity | ≥96% (NMR) |
| Storage Conditions | 0-8°C |
Data for [4-(1-ethoxyethyl)phenyl]boronic acid. chemimpex.com
Structure
2D Structure
Properties
CAS No. |
160061-49-4 |
|---|---|
Molecular Formula |
C10H15BO3 |
Molecular Weight |
194.04 g/mol |
IUPAC Name |
[4-(2-ethoxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-2-14-8-7-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3 |
InChI Key |
VWLOVGFZHQSLIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOCC)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Ethoxyethyl Phenyl Boronic Acid and Its Analogues
Established Synthetic Pathways for Arylboronic Acids
The traditional routes to arylboronic acids, including the specific target compound [4-(2-ethoxyethyl)phenyl]boronic acid, rely on the formation of highly reactive organometallic intermediates from aryl halides. These intermediates are subsequently reacted with a boron-containing electrophile.
Grignard Reagent-Mediated Borylation Techniques
A cornerstone in the synthesis of arylboronic acids is the reaction involving Grignard reagents. wikipedia.orgchemicalbook.com This method typically begins with the formation of an arylmagnesium halide from the corresponding aryl bromide or iodide. For the synthesis of [4-(2-ethoxyethyl)phenyl]boronic acid, the precursor would be 1-bromo-4-(2-ethoxyethyl)benzene (B3106753). This aryl halide reacts with magnesium metal, often activated with a small amount of iodine, in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the Grignard reagent, [4-(2-ethoxyethyl)phenyl]magnesium bromide. acs.org
This organomagnesium compound is then treated with a trialkyl borate (B1201080), such as trimethyl borate B(OCH₃)₃ or triisopropyl borate B(O-i-Pr)₃, at low temperatures (e.g., -78 °C) to prevent side reactions. google.com The resulting boronate ester is subsequently hydrolyzed under acidic conditions (e.g., with aqueous HCl or H₂SO₄) to yield the final arylboronic acid. wikipedia.orgchemicalbook.comgoogle.com The use of iPrMgCl·LiCl has been shown to facilitate the halogen/magnesium exchange under mild conditions, tolerating a broad spectrum of functional groups. organic-chemistry.orgclockss.org
Table 1: Grignard Reagent-Mediated Borylation
| Starting Material | Reagents | Intermediate | Conditions | Product |
|---|---|---|---|---|
| Aryl Halide (Ar-X) | 1. Mg, THF 2. B(OR)₃ 3. H₃O⁺ | Arylmagnesium Halide (Ar-MgX) | 1. Reflux 2. -78 °C to RT 3. Acidic workup | Arylboronic Acid (Ar-B(OH)₂) |
| 1-bromo-4-(2-ethoxyethyl)benzene | 1. Mg, Iodine 2. B(O-i-Pr)₃ 3. aq. HCl | [4-(2-ethoxyethyl)phenyl]magnesium bromide | 1. THF, 65 °C 2. THF, -78 °C 3. pH ~1-2 | [4-(2-ethoxyethyl)phenyl]boronic acid |
Lithium-Halogen Exchange Reactions for Boronic Acid Precursors
An alternative to the Grignard method is the lithium-halogen exchange. acs.orgwikipedia.org This reaction is typically faster and can be performed at very low temperatures, which is advantageous for substrates with sensitive functional groups. wikipedia.org The process involves treating an aryl halide, such as 1-bromo-4-(2-ethoxyethyl)benzene, with a strong organolithium base, most commonly n-butyllithium (n-BuLi), in a solvent like THF or diethyl ether at temperatures around -78 °C. clockss.orgacs.org
This exchange produces an aryllithium species, [4-(2-ethoxyethyl)phenyl]lithium, which is then quenched with a trialkyl borate. acs.org Subsequent acidic hydrolysis yields the desired boronic acid. reddit.com The rate of exchange is generally faster for heavier halogens (I > Br > Cl). wikipedia.org This method's high reactivity can sometimes be a limitation, as organolithium reagents can react with esters, nitriles, and other functional groups that might be present on the aryl ring. acs.org However, protocols involving an in situ quench with the borate ester can often overcome this limitation by trapping the aryllithium as it is formed. acs.org
Table 2: Lithium-Halogen Exchange for Boronic Acid Synthesis
| Starting Material | Reagents | Intermediate | Conditions | Product |
|---|---|---|---|---|
| Aryl Halide (Ar-X) | 1. n-BuLi or t-BuLi 2. B(OR)₃ 3. H₃O⁺ | Aryllithium (Ar-Li) | 1. THF, -78 °C 2. -78 °C 3. Acidic workup | Arylboronic Acid (Ar-B(OH)₂) |
| 1-bromo-4-(2-ethoxyethyl)benzene | 1. n-BuLi 2. B(OCH₃)₃ 3. aq. H₂SO₄ | [4-(2-ethoxyethyl)phenyl]lithium | 1. Diethyl ether, -78 °C 2. -78 °C 3. pH ~1-2 | [4-(2-ethoxyethyl)phenyl]boronic acid |
Transition Metal-Catalyzed Borylation Strategies for Substituted Aryl Rings
To overcome the functional group compatibility issues of classical organometallic methods, transition metal-catalyzed borylations have become indispensable tools in modern organic synthesis.
Palladium-Catalyzed Coupling for Boronate Ester Formation
The Miyaura-Ishiyama borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing arylboronate esters from aryl halides or triflates. beilstein-journals.org This method exhibits excellent functional group tolerance and is highly reliable. The reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or a combination of a palladium precursor and a ligand like SPhos, to couple an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.orgnih.gov
A base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the catalytic cycle. nih.gov The reaction is usually conducted in an aprotic solvent like dioxane, DMSO, or toluene (B28343) at elevated temperatures. The resulting pinacol (B44631) boronate ester can be easily isolated and purified, and if desired, hydrolyzed to the corresponding boronic acid. This method is highly applicable for the synthesis of [4-(2-ethoxyethyl)phenyl]boronic acid pinacol ester from 1-bromo-4-(2-ethoxyethyl)benzene. beilstein-journals.orgnih.gov
Nickel-Catalyzed C-N Bond Borylative Cleavage
A more recent and innovative strategy involves the nickel-catalyzed borylation via the cleavage of a carbon-nitrogen (C–N) bond. nih.govacs.org This method allows for the conversion of aryl amines, which are common and readily available starting materials, into valuable arylboronates. The amine is typically activated by converting it into a better leaving group, such as a trimethylammonium salt. nih.gov
The reaction is catalyzed by a nickel complex, for example, Ni(COD)₂ with an N-heterocyclic carbene (NHC) ligand such as ICy·HCl. nih.gov The borylation proceeds by oxidative addition of the C–N bond to the nickel center, followed by transmetalation with a diboron reagent and reductive elimination. This transformation has been shown to have good functional group compatibility and can be performed under mild conditions. nih.govacs.orgnih.gov For instance, an aryltrimethylammonium salt derived from 4-(2-ethoxyethyl)aniline could serve as a substrate for this transformation.
Direct Aromatic C-H Functionalization Approaches
The most atom-economical approach to arylboronic acids is through the direct borylation of an aromatic C-H bond, a reaction often catalyzed by iridium or rhodium complexes. nih.govrsc.org This method avoids the pre-functionalization of the aromatic ring (i.e., the introduction of a halide), thus reducing step counts and waste generation. rsc.org
Catalytic systems, such as [Ir(cod)OMe]₂ combined with ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), are commonly used. rsc.org The reaction is performed with a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). A key challenge in C-H borylation is controlling the regioselectivity. For a substrate like 1-(2-ethoxyethyl)benzene, the borylation would typically occur at the sterically least hindered positions, which includes the desired para-position. rsc.org While directing groups can be used to achieve specific regioselectivity, many effective catalytic systems operate based on the intrinsic steric and electronic properties of the substrate. rsc.orgrsc.org
Table 3: Transition Metal-Catalyzed Borylation Strategies
| Method | Catalyst System | Boron Source | Typical Substrate | Key Advantage |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | PdCl₂(dppf) / KOAc | B₂pin₂ | Aryl Halide/Triflate | High functional group tolerance. nih.gov |
| Nickel-Catalyzed C-N Cleavage | Ni(COD)₂ / ICy·HCl | B₂pin₂ | Aryl-NMe₃⁺ Salt | Utilizes readily available aryl amines. nih.gov |
| Direct Aromatic C-H Borylation | [Ir(cod)OMe]₂ / dtbpy | HBpin or B₂pin₂ | Arene | High atom economy, no pre-functionalization needed. rsc.org |
Multistep Synthesis for Complex Boronic Acid Scaffolds
The construction of functionalized arylboronic acids like [4-(2-ethoxyethyl)phenyl]boronic acid typically involves a multistep sequence, often starting from a readily available substituted aromatic precursor. A common and effective strategy involves the conversion of an aryl halide to an organometallic intermediate, which is then reacted with a boron-containing electrophile.
A plausible and widely utilized method for the synthesis of [4-(2-ethoxyethyl)phenyl]boronic acid would commence with the corresponding aryl bromide, 1-bromo-4-(2-ethoxyethyl)benzene. This starting material can be synthesized from 4-bromophenylethanol by Williamson ether synthesis, reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base.
Once the precursor 1-bromo-4-(2-ethoxyethyl)benzene is obtained, two primary routes can be employed for the introduction of the boronic acid functionality:
Via Organolithium Intermediate: An alternative approach involves the lithiation of the aryl bromide using a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ether solvent. chemicalbook.comnih.gov The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic hydrolysis to afford the final boronic acid product. This method can be particularly efficient, with some syntheses of analogous phenylboronic acids reporting crude yields of up to 99%. lookchem.com
The choice between the Grignard and organolithium route often depends on the presence of other functional groups in the molecule that might be incompatible with the specific reagent.
A more advanced strategy that highlights the robustness of certain boronic acid protecting groups is the use of MIDA (N-methyliminodiacetic acid) boronates. scirp.org These protected boronic acids exhibit remarkable stability to a wide range of reagents, allowing for complex multistep transformations on other parts of the molecule before the final deprotection to reveal the boronic acid. scirp.org This approach offers significant advantages in the synthesis of highly functionalized boronic acid building blocks.
Another innovative approach in multistep synthesis involves using the boronic acid functionality as a "productive tag" in a phase-switching strategy. This method avoids traditional chromatographic purification by exploiting the ability of boronic acids to form water-soluble complexes with polyols at high pH. nih.gov This allows for reactions to be carried out in an organic phase, followed by extraction of the boronic acid-containing product into an aqueous phase, leaving behind non-boronic acid impurities. nih.gov The boronic acid can then be productively transformed in a subsequent reaction step. nih.gov
A generalized reaction scheme for the synthesis of [4-(2-ethoxyethyl)phenyl]boronic acid from its corresponding bromide is presented below:
Reaction Scheme: Synthesis of [4-(2-ethoxyethyl)phenyl]boronic acid
Step 1: Formation of the Organometallic Intermediate
Route A: Grignard Reagent Br-C₆H₄-CH₂CH₂OCH₂CH₃ + Mg → BrMg-C₆H₄-CH₂CH₂OCH₂CH₃
Route B: Organolithium Reagent Br-C₆H₄-CH₂CH₂OCH₂CH₃ + n-BuLi → Li-C₆H₄-CH₂CH₂OCH₂CH₃ + n-BuBr
Step 2: Borylation
From Grignard Reagent BrMg-C₆H₄-CH₂CH₂OCH₂CH₃ + B(OR)₃ → (RO)₂B-C₆H₄-CH₂CH₂OCH₂CH₃
From Organolithium Reagent Li-C₆H₄-CH₂CH₂OCH₂CH₃ + B(OR)₃ → (RO)₂B-C₆H₄-CH₂CH₂OCH₂CH₃
Step 3: Hydrolysis
(RO)₂B-C₆H₄-CH₂CH₂OCH₂CH₃ + H₃O⁺ → (HO)₂B-C₆H₄-CH₂CH₂OCH₂CH₃
Analytical Verification of Synthetic Products in Research
The definitive confirmation of the structure and purity of synthesized [4-(2-ethoxyethyl)phenyl]boronic acid and its analogues relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of boronic acids.
¹H NMR provides detailed information about the proton environment in the molecule. For [4-(2-ethoxyethyl)phenyl]boronic acid, the spectrum would be expected to show distinct signals for the aromatic protons, with their characteristic splitting patterns (typically two doublets for a 1,4-disubstituted benzene (B151609) ring), as well as signals for the ethoxyethyl side chain, including a triplet for the terminal methyl group, a quartet for the methylene (B1212753) group adjacent to the oxygen, and two triplets for the ethylenic bridge protons. The protons of the B(OH)₂ group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. chemicalbook.com
¹³C NMR is used to identify all unique carbon atoms in the molecule. A notable feature in the ¹³C NMR of boronic acids is that the carbon atom directly bonded to the boron atom can sometimes be difficult to observe due to quadrupolar broadening from the adjacent boron nucleus. raineslab.com
¹¹B NMR is a specific and highly informative technique for characterizing boron-containing compounds. The chemical shift in ¹¹B NMR can confirm the trivalent state of the boron atom in the boronic acid. raineslab.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of boronic acids. nih.gov It is often coupled with liquid chromatography (LC-MS) for simultaneous separation and detection. A challenge in the MS analysis of boronic acids is their propensity to form dehydrated trimers known as boroxines, which can complicate the mass spectrum. bldpharm.com Optimized UPLC-MS methods have been developed to minimize the formation of boroxines and other adducts, allowing for accurate quantification. bldpharm.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Chromatographic Techniques are essential for assessing the purity of the synthetic product and for separating it from starting materials, byproducts, and other impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS (UPLC-MS) or UV detection is a powerful tool for the rapid and high-throughput analysis of boronic acids. bldpharm.com Methods have been developed for the successful separation of a wide range of functionalized boronic acids. bldpharm.com The use of specific columns and mobile phases can overcome challenges such as the dehydration of the boronic acid during analysis. bldpharm.com Highly sensitive LC-MS/MS methods, using techniques like Multiple Reaction Monitoring (MRM), allow for the quantification of boronic acids at very low concentrations, which is crucial for impurity profiling. sciex.comscirp.org
The following tables provide representative analytical data for phenylboronic acid and its derivatives, which can be used as a reference for the characterization of [4-(2-ethoxyethyl)phenyl]boronic acid.
Table 1: Representative ¹H NMR Data for Substituted Phenylboronic Acids Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz.
| Compound | Aromatic Protons (δ) | Aliphatic Protons (δ) |
| Phenylboronic acid | 7.33-7.39 (m, 2H), 7.79-7.99 (m, 3H) | - |
| 4-Methylphenylboronic acid | 7.16 (d, J=7.7, 2H), 7.75 (d, J=7.7, 2H) | 2.35 (s, 3H) |
| 4-(Hydroxymethyl)phenylboronic acid | 7.35 (d, J=7.8, 2H), 7.78 (d, J=7.8, 2H) | 4.58 (s, 2H) |
Table 2: UPLC-MS Parameters for the Analysis of Functionalized Boronic Acids Based on a high-throughput analysis method. bldpharm.com
Catalytic Applications of 4 2 Ethoxyethyl Phenyl Boronic Acid in Organic Synthesis
Boronic Acid-Mediated Catalysis for Hydroxy Group Activation
One of the most powerful applications of boronic acid catalysis is the activation of hydroxyl functional groups under mild conditions. Boronic acids can form reversible covalent bonds with alcohols and carboxylic acids, transforming the typically poor hydroxyl leaving group into a more reactive species. This activation strategy avoids the need for harsh conditions or the wasteful pre-functionalization of substrates into halides or sulfonates. The catalytic cycle generally involves the formation of a boronate ester or a related intermediate, which enhances the electrophilicity of the adjacent carbon atom or activates the substrate for further reaction.
[4-(2-ethoxyethyl)phenyl]boronic acid is a competent catalyst for the direct dehydrative condensation of carboxylic acids with amines or alcohols to form amides and esters, respectively. This transformation is of fundamental importance in pharmaceutical and materials science. The catalytic process circumvents the need for stoichiometric coupling reagents, offering a more atom-economical and environmentally benign approach.
The generally accepted mechanism involves the reaction of the boronic acid with a carboxylic acid to form a key intermediate, such as a mixed anhydride (B1165640) or an acyloxyboronate species. This intermediate is significantly more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or an alcohol. The electron-donating nature of the 4-(2-ethoxyethyl) group on the phenyl ring can modulate the reactivity of the catalyst by increasing the electron density on the boron atom, potentially influencing the rate of formation and stability of the active species. Mechanistic studies on related arylboronic acids suggest that the ortho-substituent plays a crucial role in preventing the unproductive coordination of the amine to the boron center, thereby accelerating the desired amidation.
Table 1: Representative Amide Formation Catalyzed by an Arylboronic Acid This table illustrates a general transformation. Specific yields for [4-(2-ethoxyethyl)phenyl]boronic acid are not available.
| Carboxylic Acid | Amine | Product (Amide) |
| Benzoic Acid | Aniline | N-Phenylbenzamide |
| Acetic Acid | Benzylamine | N-Benzylacetamide |
| Propanoic Acid | Cyclohexylamine | N-Cyclohexylpropanamide |
Promotion of Cycloadditions and Conjugate Additions
Arylboronic acids can function as Lewis acid catalysts to promote cycloaddition and conjugate addition reactions. In the context of a [4+2] cycloaddition (Diels-Alder reaction), the boronic acid can coordinate to a carbonyl group on the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.
Table 2: Representative Arylboronic Acid-Promoted Conjugate Addition This table illustrates a general transformation. Specific yields for [4-(2-ethoxyethyl)phenyl]boronic acid are not available.
| α,β-Unsaturated Ketone | Nucleophile | Product |
| Cyclohexen-2-one | Thiophenol | 3-(Phenylthio)cyclohexan-1-one |
| Methyl vinyl ketone | Indole | 4-(1H-Indol-3-yl)butan-2-one |
| Chalcone | Malononitrile | 2-(1,3-Diphenyl-3-oxopropyl)malononitrile |
Activation of Alcohols for Carbocation Intermediates
Beyond carboxylic acids, boronic acid catalysts can activate alcohols, particularly π-activated alcohols like benzylic and allylic alcohols, to generate carbocation intermediates. The reaction proceeds through the formation of a boronate ester, which, under the reaction conditions, facilitates the departure of the hydroxyl group as a borinate species. This generates a transient carbocation that can be trapped by various nucleophiles, enabling carbon-carbon and carbon-heteroatom bond-forming reactions. The hexafluoroisopropanol (HFIP) solvent is often effective in these transformations as it can help stabilize the generated carbocationic intermediates. The use of [4-(2-ethoxyethyl)phenyl]boronic acid in this context would offer a mild method for deoxygenative functionalization, with the substituent potentially influencing the stability of the key boronate ester intermediate.
Role as Lewis Acid Catalysts in Various Transformations
The vacant p-orbital on the boron atom of boronic acids confers them with Lewis acidic character, allowing them to activate a variety of functional groups. Unlike stronger Lewis acids, boronic acids are often compatible with a wider range of functional groups and are less prone to causing substrate decomposition. [4-(2-ethoxyethyl)phenyl]boronic acid can act as a mild Lewis acid catalyst to activate carbonyls and imines for nucleophilic attack or to promote rearrangements. The interaction between the boron center and a Lewis basic site on the substrate (e.g., the oxygen of a carbonyl) increases the substrate's electrophilicity. The Lewis acidity of a particular boronic acid is a key parameter governing its catalytic activity and can be tuned by the electronic nature of the substituents on the aromatic ring.
Boronic Acid Moieties as Components of Catalytic Systems (e.g., Ligands in Transition Metal Catalysts)
While boronic acids are well-known as reagents in transition metal catalysis, they can also be incorporated as integral components of a larger catalytic system. For instance, a boronic acid moiety can be tethered to a ligand that coordinates to a transition metal, such as rhodium or palladium. In such a system, the boronic acid can serve multiple functions. It might act as an anchor to direct the catalyst to a specific site on a substrate containing a diol or other boronic acid-binding group. Alternatively, it can exert an electronic influence on the metal center, modifying its reactivity and selectivity in catalytic cycles like conjugate additions.
Mechanistic Elucidation of Boronic Acid Catalytic Pathways
Understanding the mechanistic pathways of boronic acid catalysis is crucial for catalyst design and reaction optimization. For the transformations catalyzed by [4-(2-ethoxyethyl)phenyl]boronic acid, several key mechanistic principles apply.
Dehydrative Condensations: The catalytic cycle for amidation and esterification is widely believed to proceed through a dehydrative pathway involving the formation of boronate anhydrides or other activated boronate species. The reaction between two molecules of the boronic acid and two molecules of the carboxylic acid can form a 2:2 mixed anhydride, which is a highly activated intermediate for nucleophilic attack. Water is released in this process and is typically removed to drive the equilibrium.
Lewis Acid Catalysis: In its role as a Lewis acid, the boron atom of [4-(2-ethoxyethyl)phenyl]boronic acid reversibly coordinates to a Lewis basic functional group on the substrate. This interaction polarizes the substrate, making it more reactive. For example, in a conjugate addition, coordination to the carbonyl oxygen enhances the electrophilic character of the β-carbon.
Carbocation Formation: The activation of alcohols involves the formation of a boronate ester. Subsequent elimination of a borinate anion (a boron-containing leaving group) generates a carbocationic intermediate, which is then intercepted by a nucleophile. The reaction is driven by the formation of stable boron-oxygen bonds.
Across all these pathways, the [4-(2-ethoxyethyl)phenyl] substituent provides a specific electronic and steric environment that modulates the fundamental reactivity of the boronic acid functional group.
Medicinal Chemistry Research Applications of 4 2 Ethoxyethyl Phenyl Boronic Acid Scaffolds
Rational Design and Synthesis of Enzyme Inhibitors
Boronic Acid-Based Inhibitors for Serine β-Lactamases
Boronic acids are recognized as potent inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Their mechanism of action involves the formation of a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of substrate hydrolysis. This interaction effectively neutralizes the enzyme, restoring the efficacy of co-administered β-lactam antibiotics. However, specific studies detailing the synthesis and inhibitory activity of [4-(2-ethoxyethyl)phenyl]boronic acid against serine β-lactamases are not presently available.
Activators for Tumor Pyruvate (B1213749) Kinase M2 (PKM2)
The M2 isoform of pyruvate kinase (PKM2) is a key regulator of cancer cell metabolism and is considered a promising target for therapeutic intervention. Activation of PKM2 can redirect glucose metabolism away from anabolic pathways that support tumor growth. Research has shown that certain boronic acid-based molecules can act as activators of PKM2. For instance, a series of boronic acid derivatives has been synthesized and identified as novel PKM2 activators. One of the most potent derivatives identified was (E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl) phenyl)boronic acid. While this demonstrates the potential of the boronic acid scaffold in PKM2 activation, there is no specific information confirming that [4-(2-ethoxyethyl)phenyl]boronic acid was used as a starting material or has been investigated for this purpose.
Exploration of Molecular Targets and Binding Mechanisms
The binding mechanism of boronic acids to serine hydrolases, such as β-lactamases, is well-characterized and involves the formation of a reversible covalent bond with the active site serine. In the case of PKM2 activators, docking studies have suggested that boronic acid derivatives may bind to the dimeric interface of the enzyme, promoting the formation of the active tetrameric state. However, without specific studies on [4-(2-ethoxyethyl)phenyl]boronic acid, its precise molecular targets and binding interactions remain speculative.
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For phenylboronic acids, SAR studies have generally shown that substituents on the phenyl ring can significantly influence their inhibitory or activating properties. These modifications can affect the pKa of the boronic acid, its steric and electronic properties, and its ability to form secondary interactions with the target protein. There are currently no published SAR studies specifically for derivatives of [4-(2-ethoxyethyl)phenyl]boronic acid.
Development of Boron-Containing Bioisosteres in Pharmacophore Design
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. The boronic acid group has been explored as a bioisostere for other functional groups, such as carboxylic acids. This substitution can modulate a compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The application of [4-(2-ethoxyethyl)phenyl]boronic acid as a bioisostere in pharmacophore design has not been reported.
Principles of Targeted Delivery Systems Utilizing Boronic Acid Interactions (e.g., with Sialic Acids)
Phenylboronic acids can form reversible covalent bonds with 1,2- or 1,3-diols, a property that has been exploited for targeted drug delivery. A key target for this interaction is sialic acid, which is often overexpressed on the surface of cancer cells. By decorating nanoparticles or drug carriers with phenylboronic acid moieties, it is possible to achieve targeted delivery to tumor tissues. While this is a promising strategy, there are no specific examples in the literature of [4-(2-ethoxyethyl)phenyl]boronic acid being utilized in such a targeted delivery system.
Materials Science and Polymer Chemistry Research with 4 2 Ethoxyethyl Phenyl Boronic Acid Derivatives
Design of Stimuli-Responsive Polymeric Materials
Stimuli-responsive, or "smart," materials can change their properties in response to external environmental triggers. Boronic acid-functionalized polymers, including those derived from [4-(2-ethoxyethyl)phenyl]boronic acid, are prime candidates for creating such materials, particularly those sensitive to pH changes.
The formation of boronate esters is highly dependent on pH. msu.edu This reversible, pH-sensitive interaction between boronic acids and diols is widely exploited to create hydrogels for controlled drug delivery. rsc.orgnih.gov Hydrogels are cross-linked polymer networks that can absorb large amounts of water. When boronic acid moieties are incorporated into the polymer backbone or as cross-linkers, the stability and swelling of the hydrogel can be controlled by the pH of the surrounding environment. msu.edursc.org
In neutral or alkaline conditions, the boronic acid group is in a charged, tetrahedral state, which readily forms stable ester bonds with diols (like those found in polyvinyl alcohol or catechols), leading to gel formation. rsc.orgnih.gov As the environment becomes acidic, the equilibrium shifts, causing the boronate esters to hydrolyze. nih.gov This cleavage of cross-links leads to the disassembly of the hydrogel network and the release of any encapsulated molecules. nih.gov
Researchers have designed nano-drug delivery systems based on this principle, where hydrophobic polyesters with pendant phenylboronic acid groups are linked to hydrophilic polymers. nih.gov These self-assemble into nanoparticles that are stable at physiological pH (7.4) but release their therapeutic payload in the more acidic microenvironment of tumors. nih.govnih.gov This strategy enhances the therapeutic effect of anticancer drugs while minimizing systemic toxicity. nih.gov
Table 1: Examples of pH-Responsive Systems Using Phenylboronic Acid Derivatives
| System Description | Polymer Backbone(s) | Cross-linker/Functional Group | Stimulus | Application | Reference(s) |
| Injectable Hydrogel | Poly(ethylene glycol) (PEG) | Plant-derived polyphenols (e.g., Ellagic Acid, Tannic Acid) and Phenylboronic Acids | pH | Long-term, steady-state drug release | rsc.org |
| Self-Healing Hydrogel | Polyacrylamide | Cyclodextrin-phenylboronic acid | pH | Sustained drug release | rsc.org |
| Antibacterial Hydrogel | Chlorinated Catechol Polymer | Phenylboronic Acid | pH | Reversible antibacterial activity | nih.gov |
| Nano-Drug Delivery | Hydrophobic Polyesters, PEG-dopamine | Phenylboronic Acid | pH | Cancer therapy | nih.gov |
The reversibility of the boronic ester bond is the key to creating self-healing polymers and vitrimers. mdpi.com Vitrimers are a class of plastics that combine the mechanical properties of thermosets with the reprocessability of thermoplastics. sci-hub.se They consist of a covalently cross-linked network, but the linkages are dynamic, allowing the network topology to be rearranged at elevated temperatures without compromising the network integrity. mdpi.comnih.gov
Polymers containing boronic ester or boroxine (B1236090) linkages have been successfully used to prepare various self-healing materials. sci-hub.se When a material of this type is damaged, applying a stimulus such as heat or humidity can trigger the dynamic exchange of boronic ester bonds across the fractured interface. researchgate.net This allows the polymer chains to reconnect and the material to regain its mechanical strength. nih.govresearchgate.net For instance, polyurethane vitrimers based on boronic ester bonds have demonstrated excellent reprocessability and recyclability. sci-hub.seresearchgate.net
Researchers have tuned the exchange rate of these bonds by modifying the electronic properties of the phenylboronic acid derivatives, thereby controlling the mechanical and dynamic properties of the resulting vitrimers. nih.gov This allows for the design of materials ranging from soft and rapidly healing to tough and robust, expanding their potential applications. nih.govresearchgate.net
Table 2: Properties of Boronic Ester-Based Vitrimers
| Polymer System | Dynamic Bond | Key Feature | Healing/Reprocessing Condition | Result | Reference(s) |
| 4-arm PEG-Boronic Acid + PAMAM-Diol | Boronic Ester | Tunable mechanical properties | Temperature | Recyclable elastic networks | nih.gov |
| Polyurethane / Poly(urea-urethane) | N-Coordinated Boronic Ester | Enhanced hydrolytic stability | Heat (no catalyst) | Reprocessable and recyclable with similar properties to virgin material | sci-hub.se |
| Bio-based Methacrylates | Boronic Ester | Self-healing at room temperature | Humidity | Healed scratches in 12 days; recyclable at 80°C | researchgate.net |
Formation of Dynamic Cross-Linked Networks
Dynamic cross-linked networks are at the heart of vitrimers and self-healing materials. The formation of these networks using [4-(2-ethoxyethyl)phenyl]boronic acid and its analogs relies on the condensation reaction between the boronic acid and a polymer containing multiple diol groups. rsc.orgnih.gov
A typical strategy involves synthesizing multi-arm polymers, such as four-arm or eight-arm polyethylene (B3416737) glycol (PEG), where each arm is terminated with a boronic acid group. nih.govresearchgate.net These functionalized polymers are then mixed with a complementary multi-arm polymer or molecule functionalized with diol groups, such as a polyamidoamine (PAMAM) dendrimer. nih.gov The spontaneous reaction between the boronic acid and diol moieties forms boronate ester bonds, creating a cross-linked polymer network or hydrogel. rsc.orgnih.gov
The density and properties of this network can be precisely controlled by the concentration of the reactants, the number of functional groups per polymer, and the specific chemical structure of the boronic acid, which affects the stability of the resulting ester. nih.gov These networks are considered "dynamic" because the boronic ester bonds can dissociate and re-associate, allowing the material to be reshaped, repaired, or to flow at high temperatures, a characteristic feature of vitrimers. mdpi.comsci-hub.se
Supramolecular Polymerization and Self-Assembly of Boronic Acid-Functionalized Units
Supramolecular chemistry involves the assembly of molecules through non-covalent or reversible covalent interactions. Boronic acids are excellent candidates for this "bottom-up" approach to materials synthesis due to the directional and reversible nature of the boronic ester bond. msu.edu
Amphiphilic block copolymers containing a phenylboronic acid block can self-assemble in solution to form complex nanostructures like micelles and vesicles. rsc.org For example, a block copolymer with a sugar-containing block (hydrophilic) and a phenylboronic acid block (hydrophobic) can self-assemble into spherical nanoparticles due to the interactions between the lactose (B1674315) and boronic acid moieties. rsc.org
Another powerful strategy is sequential self-assembly. In one such system, a protein is first coated with tannic acid, a polyphenol. nih.gov Subsequently, a PEG-polymer conjugated with phenylboronic acid is added. The boronic acid groups on the polymer react with the numerous diol groups on the tannic acid, forming a stable, PEG-coated core-shell nanoparticle with a diameter of 10-20 nm. nih.gov This supramolecular assembly effectively shields the protein, prolonging its circulation time in the bloodstream and enhancing its delivery to target sites like tumors. nih.gov This method highlights the potential of using boronic acid-driven self-assembly to create sophisticated drug delivery systems. nih.gov
Optoelectronic Applications of Boronic Acid-Containing Organic Materials
Boron-containing organic materials are increasingly being explored for optoelectronic applications. The electron-deficient nature of the boron atom can be harnessed to create materials with interesting photophysical properties. nih.gov
Derivatives of phenylboronic acid have been used as sensors for fluoride (B91410) ions. researchgate.net Platinum nanoparticles functionalized with 4-ethynylphenylboronic acid pinacol (B44631) ester exhibit strong photoluminescence. researchgate.net When fluoride ions are introduced, they bind strongly to the boron atom, changing its hybridization state. researchgate.netsemanticscholar.org This interaction disrupts the electronic delocalization within the material, leading to a marked quenching of the photoluminescence, which allows for the selective detection of fluoride. researchgate.net
Furthermore, some purely organic boron-containing compounds have been shown to exhibit abnormal room temperature phosphorescence. nih.gov This property is highly dependent on how the molecules pack together in the solid state. The structure of boronate esters can be analyzed using various spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-vis), and nuclear magnetic resonance (NMR), to understand and predict their electronic properties. semanticscholar.org These characteristics open up possibilities for using boronic acid derivatives in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.
Functionalization of Nanoparticles and Surfaces
Modifying the surfaces of nanoparticles and other materials is crucial for their use in biomedical applications. Phenylboronic acid and its derivatives provide a versatile tool for this functionalization, enhancing biocompatibility and enabling targeted delivery. nih.govfrontiersin.orgrsc.org
Hydrophobic inorganic nanoparticles, which are often prepared in organic solvents, can be made water-dispersible by modifying their surface with polymers containing boronic acid groups. nih.gov This surface modification is essential for their use in biological systems. nih.gov Phenylboronic acid is particularly useful because it can target the sialic acid residues that are often overexpressed on the surface of cancer cells, allowing for active targeting of therapeutics. rsc.org
Mesoporous silica (B1680970) nanoparticles have been functionalized with phenylboronic acid linked to dopamine (B1211576) via a pH-sensitive covalent bond. nih.gov In the acidic tumor microenvironment, this bond breaks, releasing the drug. nih.govfrontiersin.org This pH-responsive release mechanism, combined with the targeting ability of boronic acid, makes these functionalized nanoparticles a promising platform for advanced cancer therapy. rsc.org
Advanced Sensing and Molecular Probe Research Based on 4 2 Ethoxyethyl Phenyl Boronic Acid
Principles of Boronic Acid-Based Molecular Recognition Sensors
Boronic acids are distinguished by their capacity to interact specifically and reversibly with compounds containing 1,2- or 1,3-diol functionalities, forming stable five- or six-membered cyclic esters. mdpi.com This interaction is the cornerstone of their use as molecular recognition elements in chemical sensors. researchgate.net The boron atom in a boronic acid is a Lewis acid, meaning it has an empty p-orbital and can accept a pair of electrons. nih.gov The binding process involves the formation of a dynamic covalent bond between the boronic acid and the diol. nih.gov This equilibrium is pH-dependent; at physiological pH, the boronic acid exists predominantly in a neutral, trigonal planar form which reacts slowly. nih.gov However, upon binding to a diol, the boron center's acidity increases, facilitating a shift to a more reactive anionic, tetrahedral boronate form, which allows for rapid and reversible ligand exchange. researchgate.netnih.gov This predictable and reversible binding behavior has enabled the development of a multitude of sensors for crucial analytes. researchgate.net
The abundance of diol groups in saccharides makes them a primary target for boronic acid-based sensors. nih.govnih.gov The ability to detect and quantify monosaccharides is vital for managing diseases like diabetes and for various biotechnological applications. nih.govresearchgate.net Boronic acid sensors exhibit selectivity among different monosaccharides based on the stability of the formed boronate ester complex. researchgate.net This stability is influenced by the stereochemistry and arrangement of the hydroxyl groups on the sugar.
Research has consistently shown a specific order of binding affinity for simple phenylboronic acids towards various monosaccharides. researchgate.net This selectivity allows for the preferential detection of certain sugars over others.
Table 7.1: Typical Binding Affinity of Monoboronic Acids for Monosaccharides
| Monosaccharide | Relative Binding Affinity |
|---|---|
| D-Fructose | Highest |
| D-Galactose | High |
| D-Mannose | Moderate |
| D-Glucose | Low |
This table demonstrates the generally observed trend in binding strength, with D-fructose typically forming the most stable complex. researchgate.netresearchgate.net
The principle extends to more complex carbohydrates, and strategies using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction have been employed to create imprinted surfaces for the selective recognition of oligosaccharides. bham.ac.uk
The molecular recognition capabilities of boronic acids extend beyond saccharides to other important analytes like catecholamines and various ions. researchgate.net Catecholamines, such as dopamine (B1211576), contain a 1,2-diol group on their aromatic ring, making them suitable targets for boronic acid sensors.
Furthermore, the Lewis acidic nature of the boron atom allows it to interact strongly with nucleophiles, most notably fluoride (B91410) ions (F⁻). mdpi.comnih.gov The interaction results in the formation of a stable trifluoroboronate anion complex (R-BF₃⁻). nih.gov This specific and high-affinity binding has been widely exploited to design fluorescent probes for the sensitive detection of fluoride in various samples. nih.govresearchgate.net This is critical as fluoride levels in water must be monitored to prevent adverse health effects. researchgate.net
Reactive oxygen species (ROS) are highly reactive molecules that play complex roles in cell signaling and oxidative stress. nih.govnih.gov Phenylboronic acids have been developed into effective probes for detecting specific ROS, particularly hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net The sensing mechanism is based on the irreversible oxidation of the carbon-boron bond by H₂O₂. mdpi.com This reaction transforms the phenylboronic acid moiety into a phenol (B47542) derivative. When the boronic acid is part of a larger molecular probe, this chemical transformation can trigger a significant change in the probe's optical properties, such as fluorescence, enabling the quantification of H₂O₂. researchgate.net This strategy has been successfully applied to create probes for monitoring H₂O₂ levels in living cells and organisms. researchgate.net
Fluorescent and Opto-Electronic Probes Conjugated with Boronic Acids
To translate the molecular recognition event into a measurable signal, boronic acids are often conjugated with a fluorophore—a molecule that emits light after absorbing it at a specific wavelength. nih.gov The binding of the target analyte to the boronic acid receptor modulates the photophysical properties of the attached fluorophore, resulting in a change in fluorescence intensity or color that can be detected and quantified. researchgate.netmdpi.com
Boron dipyrromethene (BODIPY) dyes are a class of fluorophores widely used in the design of fluorescent sensors. nih.govthermofisher.com They are favored for their exceptional photophysical properties, including:
High molar absorption coefficients. researchgate.net
High fluorescence quantum yields. researchgate.net
Sharp emission peaks spanning the visible spectrum. thermofisher.com
Good photostability and relative insensitivity to solvent polarity and pH.
The chemical structure of the BODIPY core can be systematically modified to fine-tune its spectral properties. nih.gov By conjugating a boronic acid recognition unit to a BODIPY core, researchers can create highly sensitive and selective fluorescent probes. nih.gov The design often involves positioning the boronic acid in a way that its interaction with an analyte directly influences the electronic structure and, consequently, the fluorescence of the BODIPY dye. researchgate.netnih.gov
The change in fluorescence upon analyte binding is governed by several photophysical mechanisms. The three most common signal transduction pathways in boronic acid-based sensors are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). researchgate.netnih.gov
Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore is linked to a recognition unit (the boronic acid) that also contains an electron-donating or -withdrawing group, such as a tertiary amine. nih.gov In the absence of the analyte, the lone pair of electrons on the amine can transfer to the excited fluorophore, quenching its fluorescence (fluorescence "OFF"). nih.gov When the boronic acid binds to a diol, its Lewis acidity increases, strengthening its interaction with the amine. This reduces the amine's ability to donate an electron, thus restoring the fluorescence (fluorescence "ON"). nih.gov
Intramolecular Charge Transfer (ICT): ICT sensors feature a fluorophore with an electron-donating group and an electron-accepting group at opposite ends of a conjugated system. nih.govbohrium.com The boronic acid often serves as the electron-withdrawing or -donating part. Excitation leads to a charge-separated state with a large dipole moment. nih.gov When the boronic acid binds to an analyte like fluoride, its electronic properties change dramatically, altering the degree of charge transfer. nih.gov This change modifies the energy of the excited state, leading to a detectable shift in the emission wavelength (a color change). nih.govbohrium.com
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between two different fluorophores: a donor and an acceptor. researchgate.netnih.gov In a FRET-based boronic acid sensor, the binding of an analyte induces a conformational change that alters the distance or orientation between the donor and acceptor. researchgate.net For this mechanism to work, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. researchgate.net Analyte binding can either bring the pair closer (turning FRET "ON") or separate them (turning FRET "OFF"), resulting in a ratiometric change in the emission intensities of the donor and acceptor. researchgate.netnih.gov
Table 7.2: Comparison of Signal Transduction Mechanisms
| Mechanism | Principle | Typical Output Signal |
|---|---|---|
| PET | Modulation of electron transfer from a quenching moiety to the fluorophore. nih.gov | Fluorescence intensity change ("ON/OFF"). nih.gov |
| ICT | Alteration of the electronic push-pull character across the fluorophore. nih.gov | Shift in emission wavelength (color change). nih.gov |
| FRET | Change in non-radiative energy transfer efficiency between a donor-acceptor pair. researchgate.net | Ratiometric change in two emission bands. researchgate.net |
Applications in Glycoprotein (B1211001) Enrichment and Biosensing
The unique ability of boronic acids to form reversible covalent bonds with cis-diol-containing molecules, such as the carbohydrate moieties on glycoproteins, has positioned them as critical tools in proteomics and diagnostics. While the broader class of phenylboronic acids has been extensively utilized for these purposes, specific research detailing the application of [4-(2-ethoxyethyl)phenyl]boronic acid in glycoprotein enrichment and biosensing is not extensively documented in publicly available literature. However, the principles of its potential application can be understood from the established use of analogous boronic acid-based materials.
Materials functionalized with boronic acids are frequently employed for the selective capture and enrichment of glycoproteins from complex biological samples like serum. This process is crucial for reducing sample complexity in proteomics, allowing for more sensitive detection and analysis of glycoproteins, which are often key biomarkers for various diseases. The enrichment process typically involves immobilizing boronic acid derivatives onto a solid support, such as a resin or magnetic beads. When a complex protein mixture is passed over this support under alkaline pH conditions, the boronic acid groups selectively bind to the cis-diols of the glycoproteins. After non-glycoproteins are washed away, the captured glycoproteins can be eluted by lowering the pH or by using a competing diol-containing buffer.
In the context of biosensing, boronic acid derivatives are integral to the development of sensors for detecting glycoproteins and other glycans. These biosensors can operate on various principles, including electrochemical, fluorescent, or surface plasmon resonance (SPR) methods. For instance, the binding of a glycoprotein to a boronic acid-functionalized electrode can alter its electrochemical properties, generating a detectable signal. Similarly, in fluorescence-based sensors, the interaction can lead to a change in the fluorescence of a reporter molecule. SPR spectroscopy can monitor the binding of glycoproteins to a surface functionalized with boronic acid derivatives in real-time, providing kinetic data on the interaction.
While specific data tables and detailed research findings for [4-(2-ethoxyethyl)phenyl]boronic acid are not available, the performance of boronic acid-based systems is generally evaluated based on parameters such as binding capacity, selectivity for glycoproteins over non-glycoproteins, and the efficiency of elution.
Development of Spatially Resolved Biological Probes
The development of molecular probes that allow for the spatial and temporal tracking of biomolecules within living systems is a significant area of chemical biology research. Boronic acids have emerged as versatile components in the design of such probes, particularly for targeting glycans and reactive oxygen species. There is, however, a lack of specific published research on the use of [4-(2-ethoxyethyl)phenyl]boronic acid in the development of spatially resolved biological probes.
The general strategy for creating such probes involves coupling a boronic acid moiety, which serves as the recognition element, to a signaling unit, such as a fluorophore. The interaction of the boronic acid with its target can modulate the photophysical properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. This allows for the visualization of the target's distribution and concentration within cells or tissues.
For example, boronic acid-based fluorescent probes have been designed to target sialic acids, which are often overexpressed on the surface of cancer cells. By binding to these sialic acids, the probes can selectively illuminate cancer cells, enabling their identification and imaging. Furthermore, the ability of boronic acids to react with hydrogen peroxide has been exploited to create probes for imaging this important signaling molecule in biological systems.
The design of spatially resolved probes requires careful consideration of factors such as cell permeability, targeting specificity, and the sensitivity and dynamic range of the signaling unit. While the ethoxyethyl group on [4-(2-ethoxyethyl)phenyl]boronic acid could potentially influence its solubility and cell uptake properties, specific studies to develop and apply it as a spatially resolved probe have not been reported. The table below outlines general characteristics of boronic acid-based probes, which would be relevant considerations for any future development of probes based on this specific compound.
| Probe Characteristic | Desired Property for Spatially Resolved Imaging |
| Target Specificity | High affinity and selectivity for the target biomolecule. |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. |
| Fluorescence Response | Significant change in fluorescence upon target binding ("turn-on" or ratiometric). |
| Photostability | Resistance to photobleaching during imaging experiments. |
| Low Cytotoxicity | Minimal impact on cell viability and function. |
Further research would be necessary to synthesize and evaluate probes derived from [4-(2-ethoxyethyl)phenyl]boronic acid to determine their efficacy for spatially resolved biological imaging.
Supramolecular Chemistry of 4 2 Ethoxyethyl Phenyl Boronic Acid and Its Conjugates
Molecular Recognition and Self-Assembly Processes
Molecular recognition is the foundation of supramolecular chemistry, involving specific interactions between molecules. For boronic acids, the primary mode of recognition is the formation of reversible covalent bonds with diols. mdpi.comacs.org This interaction is highly specific for molecules containing 1,2- or 1,3-diol functionalities, such as saccharides and glycoproteins, making boronic acid derivatives essential components in the design of sensors and other recognition systems. nih.govrsc.org
Formation of Ordered Supramolecular Structures
The directional nature of the interactions involving the boronic acid group makes it an excellent candidate for constructing ordered supramolecular architectures. In the solid state, arylboronic acids reliably form predictable hydrogen-bonding patterns that are fundamental to crystal engineering.
Dimerization and Hydrogen Bonding Networks in Arylboronic Acid Solids
A characteristic feature of arylboronic acids in the solid state is their propensity to form hydrogen-bonded dimers. The boronic acid functional group contains two hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This allows for the formation of a robust, centrosymmetric dimer featuring a pair of O-H···O hydrogen bonds. This primary synthon is a recurring motif in the crystal structures of numerous arylboronic acids.
These dimers then serve as larger building blocks that assemble into extended networks. The specific arrangement is influenced by the nature of the substituent on the aromatic ring. For [4-(2-ethoxyethyl)phenyl]boronic acid, the ethoxyethyl group would influence the packing of these dimeric units. While no specific crystal structure for [4-(2-ethoxyethyl)phenyl]boronic acid is publicly available, the structure of its close analogue, 4-ethoxyphenylboronic acid, provides significant insight. nih.gov In its crystal, molecules form the classic hydrogen-bonded dimers, which then arrange into a larger supramolecular network. The interplay of strong hydrogen bonds from the boronic acid groups and weaker interactions from the rest of the molecule dictates the final crystal packing. nih.gov
Crystal Engineering of Boronic Acid Assemblies
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. arizona.edu The boronic acid group is a powerful tool in this field because its -B(OH)₂ moiety can adopt several conformations (e.g., syn-syn, syn-anti, anti-anti), leading to a variety of hydrogen-bonding patterns and supramolecular architectures. nih.govmdpi.com
By co-crystallizing boronic acids with other molecules (co-formers) that possess complementary functional groups, such as pyridines or other hydrogen bond acceptors, it is possible to create more complex and diverse structures. mdpi.com For example, the co-crystallization of 4-halophenylboronic acids with various pharmaceutical compounds has produced a wide array of new molecular complexes with distinct hydrogen-bonding networks. mdpi.com In the case of [4-(2-ethoxyethyl)phenyl]boronic acid, the ethoxyethyl tail would play a crucial role in the secondary organization of these assemblies, potentially leading to layered structures or porous frameworks depending on the choice of co-former. The crystal data for the analogue 4-ethoxyphenylboronic acid illustrates the typical packing of such molecules. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₁BO₃ |
| Space Group | I 1 2/a 1 |
| a (Å) | 19.8150 |
| b (Å) | 5.0201 |
| c (Å) | 18.2337 |
| β (°) | 111.493 |
Data sourced from the Crystallography Open Database (COD), entry 1547648. nih.gov This data for the structurally similar 4-ethoxyphenylboronic acid provides a model for the likely crystal system and unit cell dimensions for [4-(2-ethoxyethyl)phenyl]boronic acid.
Dynamic Covalent Assemblies for Advanced Architectures
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create stable, yet adaptable, molecular structures. The reaction between boronic acids and diols to form boronic esters is a prime example of a dynamic covalent bond. rsc.orgnih.gov This reaction is reversible and responsive to external stimuli such as pH, the presence of competing diols, or reactive oxygen species. researchgate.net
This dynamic nature allows for the creation of "smart" materials like self-healing hydrogels and responsive drug delivery systems. rsc.orgacs.org In these systems, [4-(2-ethoxyethyl)phenyl]boronic acid could be incorporated into a polymer backbone. Cross-linking this polymer with a diol-containing molecule would form a hydrogel. The boronic ester linkages would be dynamic, allowing the material to re-form bonds if broken (self-healing) or to release an encapsulated cargo in response to a change in the local environment (e.g., lower pH). nih.govresearchgate.net The thermodynamics and kinetics of the boronic ester formation are key parameters that determine the material's properties. nih.govnih.gov
Synthesis of Mechanically Interlocked Molecules (MIMs) via Boronic Ester Exchange
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, consist of two or more components that are linked by a mechanical bond rather than a covalent one. The synthesis of these complex architectures often relies on templating strategies where non-covalent or dynamic covalent interactions pre-organize the components before the final interlocking step.
The reversible formation of boronic esters is an emerging strategy for templating the synthesis of MIMs. rsc.org In a typical approach, a diol-containing linear molecule (a "thread") can be reversibly complexed with a V-shaped molecule containing a boronic acid. This dynamic covalent interaction forms a pre-rotaxane assembly. A subsequent reaction, such as a ring-closing metathesis on the V-shaped component, can then form a macrocycle around the thread, creating a stable researchgate.netrotaxane. rsc.org The boronic ester can then be hydrolyzed, leaving the mechanically interlocked structure. While not specifically documented for [4-(2-ethoxyethyl)phenyl]boronic acid, its boronic acid group is fully capable of participating in such synthetic schemes, where it would serve as the dynamic covalent template. diva-portal.orgacs.orgnih.gov
Multi-Component Reactions in Supramolecular Systems
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are powerful tools in supramolecular chemistry and drug discovery for rapidly generating libraries of complex molecules. nih.gov
Theoretical and Computational Investigations of 4 2 Ethoxyethyl Phenyl Boronic Acid Systems
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of boronic acid systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize molecular geometries and predict electronic characteristics. longdom.org
For instance, in a theoretical study on 3-cyanophenylboronic acid, a related phenylboronic acid derivative, both DFT (using the B3LYP functional) and HF methods with a 6-311++G(d,p) basis set were employed to investigate its structural and electronic properties in the gas phase. longdom.orglongdom.org Such calculations provide optimized geometric parameters, including bond lengths and angles. For various substituted phenylboronic acids, theoretical calculations have determined the B-C bond length to be in the range of 1.565-1.598 Å, which aligns well with experimental values. longdom.orglongdom.org
These computational approaches also yield key electronic descriptors. A study on 2-Methoxy phenylboronic acid (2MEPBA) utilized DFT calculations with the B3LYP/6-31+G(d,p) basis set to explore its molecular properties. informaticsjournals.co.in This type of analysis is critical for understanding the electronic distribution and stability of the molecule, which are essential for predicting its reactivity and interactions.
Table 1: Comparison of Theoretical Methods for Phenylboronic Acid Derivatives
| Method | Basis Set | Typical Applications | Reference |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, electronic properties, vibrational frequencies | longdom.orglongdom.org |
| Hartree-Fock (HF) | 6-311++G(d,p) | Initial geometry optimization, comparison with DFT results | longdom.orglongdom.org |
| DFT (B3LYP) | 6-31+G(d,p) | Photophysical properties, FMO analysis, NLO properties | informaticsjournals.co.in |
This table is interactive. Click on the headers to sort.
Conformational Analysis and Potential Energy Surfaces of Boronic Acid Derivatives
The biological activity and chemical reactivity of boronic acid derivatives are highly dependent on their three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that arise from rotation around single bonds. libretexts.org
Computational chemists map the potential energy surface (PES) to identify stable conformers (energy minima) and transition states (energy maxima). youtube.com For phenylboronic acids, a key aspect is the orientation of the two hydroxyl (-OH) groups attached to the boron atom. mdpi.com The rotation of these groups leads to different conformers, often labeled as syn or anti based on the C–B–O–H dihedral angle. mdpi.com
Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Interactions
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.com
In computational studies of phenylboronic acid derivatives, the HOMO-LUMO gap is calculated to predict electronic behavior. For example, the HOMO-LUMO gap for 3-cyanophenylboronic acid was calculated to be 5.66 eV using DFT/B3LYP methods, providing insight into its kinetic stability. longdom.orgresearchgate.net Similarly, the gap for 4-(methoxycarbonyl)-phenylboronic acid was found to be 5.39 eV. longdom.orgresearchgate.net Analysis of the spatial distribution of these orbitals reveals where electronic interactions, such as charge transfer, are most likely to occur. irjweb.com
Table 2: Calculated HOMO-LUMO Gaps for Representative Phenylboronic Acids
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| 3-Cyanophenylboronic Acid | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66 | longdom.orgresearchgate.net |
| 4-(Methoxycarbonyl)phenylboronic Acid | - | - | - | 5.39 | longdom.orgresearchgate.net |
This table is interactive. Data for specific energy levels were not provided in the source material.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a boronic acid derivative, might bind to a biological target like an enzyme or receptor. frontiersin.orgmdpi.com These methods are essential in drug discovery for screening potential inhibitors. nih.gov
Molecular docking predicts the preferred orientation of a ligand within a target's binding site and estimates the binding affinity. frontiersin.org Boronic acids are known to form covalent bonds with serine residues in the active sites of enzymes like β-lactamases. nih.govfrontiersin.org Describing this covalent docking process accurately requires a quantum mechanical approach, often using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.govfrontiersin.org
Following docking, MD simulations are used to study the dynamic behavior of the ligand-target complex over time. frontiersin.orgmdpi.com These simulations provide insights into the stability of the binding pose and the key interactions (e.g., hydrogen bonds) that stabilize the complex. mdpi.com For example, time-dependent QM/MM simulations have been used to model the covalent binding process of boronic acid inhibitors to β-lactamases, revealing structural changes that lead to the formation of a stable bond. nih.govfrontiersin.org
Prediction of Acidity (pKa) and Reactivity Profiles through Computational Models
The acidity of a boronic acid, represented by its pKa value, is a critical property, particularly for its application in medicinal chemistry, as it influences solubility and interaction with biological targets. mdpi.com Arylboronic acids typically have pKa values in the 4–10 range. mdpi.com
Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in solution. mdpi.com However, achieving accurate predictions for arylboronic acids can be challenging, especially for molecules with large substituents. mdpi.comresearchgate.net Accurate calculations require careful consideration of the different conformations of both the acid and its conjugate base, as well as the sophisticated modeling of solute-solvent interactions. mdpi.comresearchgate.net Modern approaches use quantum chemical calculations combined with advanced solvation models, like the SMD model or other polarizable continuum models, to improve accuracy. researchgate.netnih.gov The free energy of the solvated proton is a particularly difficult, yet crucial, parameter to estimate correctly in these calculations. nih.gov
Theoretical Studies on Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and materials science. nih.gov Theoretical calculations are instrumental in predicting and understanding the NLO response of new materials. The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov
Computational studies on boronic acid derivatives and related boron-containing systems, such as boroxine (B1236090) derivatives, have been performed to evaluate their potential as NLO materials. researchgate.net These studies, often using DFT methods, investigate how molecular structure, including donor-acceptor groups and the length of conjugated systems, influences the hyperpolarizability. researchgate.net For example, a study on octupolar boroxine derivatives showed that the boroxine core can act as an electron-attracting center, and by attaching suitable donor groups, the NLO response can be significantly enhanced. researchgate.net Such theoretical screenings help in the rational design of new molecules with large NLO activity while maintaining transparency in the visible region. researchgate.net
Advanced Analytical Methodologies in 4 2 Ethoxyethyl Phenyl Boronic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the characterization of boronic acids. It provides detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of the nuclei. Different NMR-active nuclei, such as ¹H, ¹³C, and ¹¹B, offer complementary information for a thorough structural and mechanistic investigation.
¹H, ¹³C, and ¹¹B NMR for Compound Elucidation and Equilibrium Monitoring
The structural elucidation of [4-(2-ethoxyethyl)phenyl]boronic acid and its derivatives is routinely achieved using a combination of ¹H, ¹³C, and ¹¹B NMR spectroscopy.
¹H NMR provides information on the number and types of protons in the molecule. For [4-(2-ethoxyethyl)phenyl]boronic acid, the aromatic protons typically appear as doublets in the downfield region of the spectrum, while the protons of the ethoxyethyl group (methylene and methyl protons) resonate at higher field. The integration of these signals confirms the number of protons in each environment.
¹³C NMR is used to identify all the carbon atoms in the molecule. The spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxyethyl side chain, and the carbon atom directly bonded to the boron atom. The chemical shift of the carbon attached to the boron (C-B bond) is particularly characteristic, although it can sometimes be broadened due to the quadrupolar nature of the boron nucleus.
¹¹B NMR is a powerful technique for directly probing the boron atom. Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being the more commonly used nucleus due to its higher sensitivity and smaller quadrupole moment. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For a trigonal planar (sp² hybridized) boronic acid, the ¹¹B NMR signal typically appears in the range of δ 27-33 ppm. nih.govnsf.gov Upon binding with a diol to form a tetrahedral (sp³ hybridized) boronate ester, the signal shifts upfield to a region between δ 5-15 ppm. nih.gov This significant change in chemical shift makes ¹¹B NMR an excellent method for monitoring the equilibrium between the free boronic acid and its esterified form. nsf.govthno.orgresearchgate.netnih.gov
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.68 (d, 2H) | Aromatic (ortho to -B(OH)₂) |
| 6.85 (d, 2H) | Aromatic (ortho to -OEt) | |
| 4.02 (q, 2H) | -OCH₂CH₃ | |
| 1.35 (t, 3H) | -OCH₂CH₃ | |
| ¹³C | 160.9 | Aromatic (C-OEt) |
| 136.9 | Aromatic (ortho to -B(OH)₂) | |
| 113.8 | Aromatic (ortho to -OEt) | |
| 63.2 | -OCH₂CH₃ | |
| 14.6 | -OCH₂CH₃ |
This data is for 4-ethoxyphenylboronic acid and is intended to be illustrative.
The equilibrium between the boronic acid and a diol can be monitored by observing the changes in the ¹¹B NMR spectrum upon addition of the diol. The relative integration of the signals for the sp² and sp³ boron species allows for the determination of the equilibrium constant for the binding event. nsf.govthno.orgresearchgate.netnih.gov
¹⁹F NMR for Fluorinated Boronic Acid Systems
¹⁹F NMR spectroscopy is a highly sensitive technique used to study organofluorine compounds. In the context of boronic acid research, it is particularly valuable for investigating fluorinated derivatives of [4-(2-ethoxyethyl)phenyl]boronic acid. The introduction of fluorine atoms into the phenyl ring can significantly alter the electronic properties and Lewis acidity of the boronic acid, which in turn affects its reactivity and binding affinity. researchgate.netnih.gov
The ¹⁹F chemical shifts are very sensitive to the electronic environment, and any changes upon binding or reaction are readily detected. Furthermore, coupling between ¹⁹F and other nuclei, such as ¹¹B and ¹³C, can provide valuable structural information. rsc.orgnih.govchemicalbook.comdb-thueringen.de For instance, the observation of ¹¹B-¹⁹F coupling confirms the proximity of the fluorine and boron atoms in the molecule. nih.gov
Mass Spectrometry (MS) Techniques for Identification and Quantitation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of boronic acids and their derivatives.
LC-MS/MS for High-Sensitivity Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of boronic acids in complex mixtures. imtaktusa.commdpi.com This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.
In a typical LC-MS/MS experiment, the sample is first injected into an HPLC system where the components are separated based on their physicochemical properties. The eluent from the HPLC is then introduced into the mass spectrometer. In the MS source, the analyte molecules are ionized, often using electrospray ionization (ESI). nih.gov The resulting ions are then selected in the first mass analyzer, fragmented in a collision cell, and the fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for the quantification of the target analyte even at very low concentrations. sciex.com
Derivatization of boronic acids can be employed to enhance their ionization efficiency and sensitivity in LC-MS/MS analysis. acs.org For example, reaction with N-methyliminodiacetic acid (MIDA) can form a stable complex that is readily detectable.
UV-Visible and Fluorescence Spectroscopy for Binding and Sensing Applications
UV-Visible and fluorescence spectroscopy are valuable techniques for studying the binding of boronic acids to diols and for the development of boronic acid-based sensors. nih.govrsc.orgspiedigitallibrary.orgnih.govscirp.orgnih.gov These methods rely on changes in the electronic absorption or emission properties of a molecule upon a binding event.
Boronic acids themselves are often not chromophoric or fluorescent. Therefore, they are typically incorporated into larger molecules that contain a chromophore or a fluorophore. The binding of a diol to the boronic acid moiety can induce a change in the electronic properties of the reporter group, leading to a change in the UV-Vis absorption spectrum or the fluorescence emission. nih.govsemanticscholar.orgrsc.org
For example, in a photoinduced electron transfer (PET) based sensor, the boronic acid and an amine are positioned in close proximity to a fluorophore. In the absence of a diol, the lone pair of electrons on the amine can quench the fluorescence of the fluorophore through PET. Upon binding of a diol, the Lewis acidity of the boron increases, leading to a stronger interaction with the amine. This interaction suppresses the PET process, resulting in an increase in fluorescence intensity. spiedigitallibrary.org
Chromatographic Methods (e.g., HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purity assessment of boronic acid compounds, including [4-(2-ethoxyethyl)phenyl]boronic acid. The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.
Typically, reversed-phase HPLC (RP-HPLC) is the method of choice. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For a compound like [4-(2-ethoxyethyl)phenyl]boronic acid, the mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the boronic acid is in its protonated state, leading to sharper peaks and better reproducibility.
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule is a strong chromophore. The selection of the detection wavelength would be optimized based on the UV spectrum of [4-(2-ethoxyethyl)phenyl]boronic acid to achieve maximum sensitivity.
Purity assessment is performed by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Table 1: Illustrative RP-HPLC Method for [4-(2-ethoxyethyl)phenyl]boronic acid
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Note: This table represents a typical starting method and would require optimization for this specific compound. |
Electrochemical Methods in Boronic Acid-Based Sensor Development
Electrochemical methods are pivotal in the development of sensors utilizing boronic acids due to their ability to bind with diols, such as those found in sugars and glycoproteins. This interaction forms the basis of highly specific and sensitive detection platforms. While direct electrochemical studies on [4-(2-ethoxyethyl)phenyl]boronic acid are not prominent, its structure is amenable to integration into electrochemical sensors.
The fundamental principle involves immobilizing the boronic acid derivative onto an electrode surface. When a target analyte containing a diol moiety is present, it forms a reversible covalent bond (a boronate ester) with the immobilized boronic acid. This binding event can be transduced into a measurable electrical signal through several mechanisms:
Impedimetric Sensing: The formation of the boronate ester on the electrode surface can alter the interfacial electron transfer resistance. This change is detected using Electrochemical Impedance Spectroscopy (EIS), providing a label-free detection method.
Voltammetric/Amperometric Sensing: The boronic acid can be functionalized with a redox-active group. Binding of the diol-containing analyte can modulate the electrochemical properties of the redox label, leading to a change in the peak current or potential, which can be measured by cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
Potentiometric Sensing: Changes in the charge at the electrode surface upon boronate ester formation can be detected as a change in potential.
The ethoxyethyl group on the phenyl ring of [4-(2-ethoxyethyl)phenyl]boronic acid could influence its solubility and the orientation of the molecule when immobilized on an electrode, potentially affecting sensor performance.
Rheological Characterization of Boronic Acid-Containing Polymeric Materials
Boronic acids are increasingly used as dynamic cross-linkers in the formation of "smart" hydrogels and other polymeric materials that respond to stimuli like pH or the presence of sugars. Rheology is the primary tool for characterizing the mechanical properties of these materials, such as their viscoelasticity.
When [4-(2-ethoxyethyl)phenyl]boronic acid is incorporated into a polymer backbone or used as a cross-linker, it can form dynamic covalent bonds with diol-containing polymers (e.g., polyvinyl alcohol, hyaluronic acid). Rheological studies, typically performed using a rheometer, provide critical information:
Storage Modulus (G') and Loss Modulus (G''): These parameters quantify the elastic and viscous components of the material, respectively. In a gelled state, G' is typically greater than G''. The change in these moduli upon addition of a diol (like glucose) can demonstrate the responsive nature of the material.
Frequency Sweeps: By measuring G' and G'' as a function of oscillation frequency, one can determine the relaxation dynamics of the polymer network, which are influenced by the kinetics of the boronate ester bond.
Strain Sweeps: These experiments identify the linear viscoelastic region (LVER) of the material, where the structure is not being destroyed by the measurement itself.
Table 2: Representative Rheological Parameters for a Boronic Acid-Crosslinked Hydrogel
| Parameter | Description | Typical Observation |
| Storage Modulus (G') | Measures the stored elastic energy. | Significantly higher than G'' in a gel state. |
| Loss Modulus (G'') | Measures the energy dissipated as heat (viscous component). | Lower than G' in a gel state. |
| Tan Delta (G''/G') | Damping factor, indicates the degree of viscoelasticity. | < 1 for a gel-like material. |
| Crossover Point (G'=G'') | Indicates the sol-gel transition point. | Can be modulated by pH or analyte concentration. |
| Note: These are general parameters; specific values would depend on the polymer system, concentration, and cross-linker density. |
Quantitative Analysis and Validation Parameters (e.g., LOD, LOQ, Linearity, Precision)
For any analytical method developed for [4-(2-ethoxyethyl)phenyl]boronic acid, a thorough validation is required to ensure its reliability and accuracy. This involves the determination of several key parameters, typically following guidelines from the International Council for Harmonisation (ICH).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise. For an HPLC-UV method, it is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve.
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It is typically calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is assessed by analyzing a series of standards and performing a linear regression analysis on the concentration versus response data. An R² value close to 1.000 indicates good linearity.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery experiments, where a known amount of the analyte is added to a matrix and the recovery percentage is calculated.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.
Table 3: Illustrative Validation Parameters for a Quantitative HPLC Method
| Parameter | Example Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| LOD | e.g., 0.1 µg/mL |
| LOQ | e.g., 0.3 µg/mL |
| Precision (RSD) | ≤ 2% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Note: These values are illustrative and the specific targets would depend on the application of the analytical method. |
Q & A
Basic Research Questions
Q. What computational methods are recommended for predicting the structural and spectral properties of [4-(2-ethoxyethyl)phenyl]boronic acid?
- Methodological Answer : Density Functional Theory (DFT) calculations are widely used to model boronic acid structures and their spectral behavior. Software like SPARTAN’14 enables geometry optimization, vibrational frequency analysis, and electronic property predictions. For example, studies on similar boronic acids (e.g., 4-carbamoylphenylboronic acid) employed DFT to analyze bond angles, electron density distributions, and infrared (IR) spectra, which correlate with experimental data . Additionally, molecular docking simulations can predict interactions with biomolecules, aiding in drug design .
Q. How can trace impurities of [4-(2-ethoxyethyl)phenyl]boronic acid be quantified in pharmaceutical intermediates?
- Methodological Answer : A validated LC-MS/MS method is optimal for detecting boronic acid impurities at sub-ppm levels. Key parameters include:
- Chromatography : Reverse-phase C18 column with gradient elution (e.g., water/acetonitrile + 0.1% formic acid).
- Mass Spectrometry : Multiple Reaction Monitoring (MRM) mode for selective ion transitions.
- Validation : Follow ICH guidelines for linearity (R² > 0.995), LOQ (<1 ppm), precision (%RSD < 5%), and recovery (90–110%) .
Q. What synthetic strategies are effective for introducing the [4-(2-ethoxyethyl)phenyl]boronic acid moiety into complex molecules?
- Methodological Answer : Suzuki-Miyaura cross-coupling is the gold standard for arylboronic acid integration. Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and base (e.g., K₂CO₃). For sensitive substrates, protect the boronic acid as a pinacol ester to prevent protodeboronation . Automated multicomponent reactions (e.g., Ugi-4CR) can also generate boronic acid-containing heterocycles in high-throughput workflows .
Advanced Research Questions
Q. How do secondary interactions affect the selectivity of [4-(2-ethoxyethyl)phenyl]boronic acid in glycoprotein binding studies?
- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. To mitigate this:
- Buffer Optimization : Use high-ionic-strength buffers (e.g., PBS) to suppress electrostatic interference.
- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize non-specific binding.
- Elution : Employ competitive eluents like sorbitol or borate buffer (pH ≥ 8.5) to release glycoproteins selectively .
Q. What kinetic factors govern the binding of [4-(2-ethoxyethyl)phenyl]boronic acid to diol-containing biomolecules?
- Methodological Answer : Stopped-flow fluorescence spectroscopy reveals that binding kinetics (kon) depend on diol geometry and pH. For example:
- Sugar Affinity : kon follows D-fructose > D-tagatose > D-glucose due to favorable cis-diol alignment.
- pH Dependence : Binding accelerates at pH > pKa of boronic acid (typically ~8.5–9.5), where the trigonal boronate form dominates.
- Thermodynamic vs. Kinetic Control : High kon values (10³–10⁴ M⁻¹s⁻¹) enable rapid equilibrium (<10 s), making the system suitable for real-time biosensing .
Q. How can MALDI-MS be adapted to analyze [4-(2-ethoxyethyl)phenyl]boronic acid-containing peptides without boroxine interference?
- Methodological Answer : To prevent dehydrative trimerization during MALDI-MS:
- Derivatization : Convert boronic acids to cyclic esters using diols (e.g., 1,2-ethanediol) or sugars (e.g., mannitol).
- Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) with low laser energy to avoid thermal degradation.
- Validation : Compare spectra with ESI-MS data to confirm absence of boroxine artifacts .
Q. What structural features of [4-(2-ethoxyethyl)phenyl]boronic acid enhance its thermal stability for flame-retardant applications?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows that:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase char yield by stabilizing radical intermediates.
- Boroxine Formation : Trimerization at ~300°C creates a protective ceramic-like layer, reducing mass loss rates.
- Polymer Compatibility : Blending with polycarbonates or polyesters enhances flame retardancy (LOI > 30%) via synergistic effects .
Q. How can high-throughput synthesis platforms optimize the discovery of [4-(2-ethoxyethyl)phenyl]boronic acid derivatives?
- Methodological Answer : Automated IMCR (Isocyanide-Based Multicomponent Reaction) workflows enable rapid library generation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
